molecular formula C11H10BrNO B142209 7-(Bromomethyl)-1-methylquinolin-2(1H)-one CAS No. 133032-61-8

7-(Bromomethyl)-1-methylquinolin-2(1H)-one

Cat. No. B142209
M. Wt: 252.11 g/mol
InChI Key: ITJIJNVUGROKNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(Bromomethyl)-1-methylquinolin-2(1H)-one is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a heterocyclic compound that contains both a quinoline and a carbonyl group. This compound has been synthesized using various methods and has been studied extensively for its potential applications in various fields of research.

Mechanism Of Action

The mechanism of action of 7-(Bromomethyl)-1-methylquinolin-2(1H)-one is not fully understood. However, it is believed to work by inhibiting certain enzymes that are involved in the growth and proliferation of cancer cells. This compound has also shown antibacterial properties by inhibiting the growth of certain bacteria.

Biochemical And Physiological Effects

The biochemical and physiological effects of 7-(Bromomethyl)-1-methylquinolin-2(1H)-one have been studied extensively. In vitro studies have shown that this compound can induce apoptosis in cancer cells and inhibit the growth of certain bacteria. However, further studies are needed to fully understand the effects of this compound in vivo.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 7-(Bromomethyl)-1-methylquinolin-2(1H)-one in lab experiments is its unique properties. This compound has shown promising results in various fields of research, including medicinal chemistry and material science. However, one of the limitations of using this compound is its limited availability and high cost.

Future Directions

There are several future directions for the study of 7-(Bromomethyl)-1-methylquinolin-2(1H)-one. One potential direction is the development of more efficient synthesis methods for this compound. Another direction is the study of the potential applications of this compound in the field of material science. Additionally, further studies are needed to fully understand the mechanism of action and the potential therapeutic applications of this compound in the treatment of various diseases.
In conclusion, 7-(Bromomethyl)-1-methylquinolin-2(1H)-one is a unique compound that has gained significant attention in scientific research. Its potential applications in various fields, including medicinal chemistry and material science, make it a promising compound for future research. However, further studies are needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of 7-(Bromomethyl)-1-methylquinolin-2(1H)-one can be achieved through various methods. One of the most commonly used methods involves the reaction of 7-hydroxy-1-methylquinolin-2(1H)-one with bromomethyl ketone in the presence of a base. This reaction leads to the formation of the desired compound.

Scientific Research Applications

The unique properties of 7-(Bromomethyl)-1-methylquinolin-2(1H)-one have made it a popular compound for scientific research. It has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has shown promising results in the treatment of various diseases, including cancer and bacterial infections.

properties

CAS RN

133032-61-8

Product Name

7-(Bromomethyl)-1-methylquinolin-2(1H)-one

Molecular Formula

C11H10BrNO

Molecular Weight

252.11 g/mol

IUPAC Name

7-(bromomethyl)-1-methylquinolin-2-one

InChI

InChI=1S/C11H10BrNO/c1-13-10-6-8(7-12)2-3-9(10)4-5-11(13)14/h2-6H,7H2,1H3

InChI Key

ITJIJNVUGROKNM-UHFFFAOYSA-N

SMILES

CN1C(=O)C=CC2=C1C=C(C=C2)CBr

Canonical SMILES

CN1C(=O)C=CC2=C1C=C(C=C2)CBr

synonyms

2(1H)-Quinolinone,7-(bromomethyl)-1-methyl-(9CI)

Origin of Product

United States

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